molecular formula C23H29NO2 B13078524 Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate CAS No. 1356087-27-8

Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate

Cat. No.: B13078524
CAS No.: 1356087-27-8
M. Wt: 351.5 g/mol
InChI Key: FDCXJOXBDRMDMF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate is a chemical intermediate used in organic synthesis and pharmaceutical research. The compound features a cyclobutane ring, a dibenzylamino group, and a tert-butyl ester moiety. The tert-butyl ester group can serve as a protecting group for carboxylic acids or can be used in further synthetic transformations. The dibenzylamino group is also a common protected amine functionality in multi-step synthesis. This makes the compound a valuable building block for medicinal chemistry programs and for the construction of more complex molecules, particularly those requiring a cyclobutane scaffold. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

1356087-27-8

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

tert-butyl 3-(dibenzylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C23H29NO2/c1-23(2,3)26-22(25)20-14-21(15-20)24(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3

InChI Key

FDCXJOXBDRMDMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester. Subsequently, the ester is reacted with dibenzylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale esterification followed by amination reactions, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H29NO2
  • Molecular Weight : 351.48186 g/mol
  • CAS Number : 1356087-27-8

The compound features a cyclobutane ring, which contributes to its unique reactivity and potential applications in drug development and organic synthesis.

Medicinal Chemistry Applications

Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate has been explored for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Case Study : Research indicates that derivatives of cyclobutane compounds exhibit anti-cancer properties. For instance, the incorporation of dibenzylamine moieties has been linked to enhanced biological activity against certain cancer cell lines .
  • Pharmacological Potential : The compound's ability to interact with specific enzymes or receptors could be leveraged in the design of new pharmaceuticals targeting conditions such as cancer or neurological disorders.

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound can serve as an intermediate for synthesizing more complex molecules.

  • Synthesis Pathways : The compound can be synthesized through various methods, including the reaction of tert-butyl 3-hydroxycyclobutanecarboxylate with dibenzylamine under specific conditions .
  • Reactivity : The presence of the dibenzylamino group enhances nucleophilicity, allowing for further functionalization. This property is particularly useful in the development of multi-step synthesis protocols aimed at creating complex organic compounds.

Material Science Applications

The unique structural attributes of this compound also make it suitable for applications in material science.

  • Polymer Chemistry : Its reactivity can be exploited in polymerization processes where cyclobutane derivatives are utilized as monomers or cross-linking agents, potentially leading to novel materials with desirable mechanical properties.

Data Tables

The following table summarizes key experimental findings related to the synthesis and application of this compound:

StudyYearApplicationFindings
2021Medicinal ChemistryPotential anti-cancer activity observed in vitro.
2020Synthetic ChemistryEffective synthesis pathway developed for cyclobutane derivatives.
2021Material ScienceApplication as a monomer in polymer synthesis explored.

Mechanism of Action

The mechanism of action of tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl ester and dibenzylamino groups facilitate binding to specific enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s stability and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives with Varied Substituents

QA-1216: tert-Butyl 3-(4-Cyanobenzylamino)cyclobutanecarboxylate
  • Key Differences: The 4-cyanobenzylamino substituent replaces the dibenzylamino group, introducing a polar cyano moiety.
  • QA-1216’s lower purity (85%) suggests synthetic challenges, possibly due to side reactions involving the cyanobenzyl group .
  • Applications : Likely used in medicinal chemistry for probing electronic effects in binding interactions.
cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate
  • Key Differences: A hydroxyl group replaces the dibenzylamino substituent.
  • Its smaller molecular weight (172.22 g/mol vs. 364.48 g/mol for the target) reflects reduced steric hindrance .
  • Applications : Suitable as a precursor for esterification or glycosylation reactions.
tert-Butyl 3-(Tosyloxy)cyclobutanecarboxylate
  • Key Differences: A tosyloxy (tosylate) group is present instead of the dibenzylamino group.
  • Impact: The tosyloxy group acts as a superior leaving group, enabling nucleophilic substitution reactions. This contrasts with the dibenzylamino group, which may participate in alkylation or acylation .
  • Applications : Valuable in synthesizing functionalized cyclobutane derivatives via SN2 mechanisms.

Cyclohexane and Piperazine-Based Analogs

tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284)
  • Key Differences : A cyclohexane ring replaces cyclobutane, and a piperazine moiety is appended.
  • Impact: The cyclohexane ring reduces ring strain, enhancing conformational flexibility. Synthesis involves reductive amination with NaHB(OAc)3, a method that may be adaptable to the target compound .
  • Applications : Intermediate in kinase inhibitors or GPCR-targeted therapies.

Heterocyclic Core Derivatives

Tert-butyl (3R)-3-[[5-Amino-6-(Dibenzylamino)pyrimidin-4-yl]amino]pyrrolidine-1-carboxylate
  • Key Differences: A pyrrolidine ring replaces cyclobutane, and a pyrimidine-dibenzylamino group is attached.
  • The dibenzylamino group here may enhance interactions with nucleic acids or enzymes .
  • Applications: Potential use in antiviral or anticancer agents targeting nucleotide-binding proteins.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Substituent Molecular Weight (g/mol) Purity Key Properties
Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate Not provided C₂₃H₂₈N₂O₂ Dibenzylamino 364.48 N/A High lipophilicity, steric bulk
QA-1216 1206969-52-9 C₁₇H₂₁N₂O₂ 4-Cyanobenzylamino 285.36 85% Polar, synthetic challenges
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate 939768-64-6 C₉H₁₆O₃ Hydroxyl 172.22 N/A High solubility, hydrogen-bond donor
tert-Butyl 3-(tosyloxy)cyclobutanecarboxylate 939768-65-7 C₁₆H₂₂O₅S Tosyloxy 326.41 N/A Reactive leaving group
Compound 284 Not provided C₂₈H₃₈N₃O₂ Dibenzylamino, piperazine 456.63 N/A Flexible, basic piperazine moiety

Research Findings and Implications

  • Ring Strain vs. Flexibility : Cyclobutane derivatives exhibit higher reactivity due to ring strain, whereas cyclohexane-based analogs (e.g., ) offer conformational adaptability, critical for binding to flexible protein pockets .
  • Substituent Effects: The dibenzylamino group in the target compound provides steric shielding and moderate lipophilicity, advantageous for blood-brain barrier penetration in CNS drug candidates. In contrast, polar groups (e.g., cyano, hydroxyl) improve solubility but may limit membrane permeability .
  • Synthetic Considerations : Protective strategies for amines (e.g., dibenzyl groups in ) are likely essential during synthesis to prevent undesired side reactions. Tosyloxy derivatives () highlight the utility of cyclobutane in substitution chemistry .

Biological Activity

Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₂₃N₁O₂ and a molecular weight of approximately 351.5 g/mol. It is categorized as an ester, specifically a tert-butyl ester of cyclobutanecarboxylic acid, with a dibenzylamino substituent at the third position of the cyclobutane ring. This configuration imparts distinctive steric and electronic properties that enhance its reactivity and specificity in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological pathways. The dibenzylamino group enhances the compound's binding affinity to various biological targets, which may lead to modulation of physiological responses. Research indicates that this compound can influence pathways associated with enzyme inhibition and receptor activation, making it a candidate for further pharmacological exploration .

Binding Affinity and Enzyme Interaction

Studies have focused on the binding affinity of this compound to various enzymes. Its structural features allow for enhanced interaction with specific targets, potentially leading to therapeutic effects in conditions such as hyperphosphatemia and chronic kidney disease. The compound's ability to inhibit transporters like NaPi-IIb has been highlighted as a significant mechanism for its pharmacological action .

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain phosphorous transporters, which are crucial in managing phosphate levels in the body. This activity suggests potential applications in treating diseases related to phosphate metabolism .
  • Comparative Analysis : A comparative study involving various analogues of bioactive compounds revealed that the presence of the dibenzylamino group in this compound significantly affects lipophilicity and metabolic stability. The compound showed favorable properties compared to other substituents, indicating its potential utility in drug development .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclobutane Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Dibenzylamino Group : The dibenzylamine moiety is introduced via nucleophilic substitution or coupling reactions.
  • Esterification : Finally, the tert-butyl group is added through esterification processes.

Industrial methods may utilize continuous flow reactors to enhance yield and efficiency during large-scale production.

Research Findings Summary

The following table summarizes key research findings regarding the biological activity of this compound:

Study FocusFindingsImplications
Binding AffinityHigh affinity for NaPi-IIb transporterPotential treatment for hyperphosphatemia
Inhibition StudiesEffective inhibitor of phosphate transportTherapeutic applications in kidney diseases
Comparative AnalysisEnhanced lipophilicity and stability compared to analoguesValuable in drug design for improved efficacy

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